

Synthesis and Chemical Structure of SM-21 Maleate: A Technical Guide

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Compound of Interest

Compound Name: SM-21 maleate

Cat. No.: B15618749

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Abstract

SM-21 maleate, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a potent and selective sigma-2 (σ_2) receptor antagonist.^{[1][2][3]} This compound has garnered significant interest within the research community for its notable analgesic and nootropic properties, acting as a presynaptic cholinergic modulator to increase acetylcholine release at central muscarinic synapses.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis of **SM-21 maleate**, its chemical structure, and its interaction with the σ_2 receptor. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and experimental workflows are presented to facilitate further research and development.

Chemical Structure and Properties

The chemical structure of **SM-21 maleate** consists of a tropane scaffold esterified with 2-(4-chlorophenoxy)butanoic acid, complexed with maleic acid.

Chemical Name: (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate^[2]

Molecular Formula: $C_{18}H_{24}ClNO_3 \cdot C_4H_4O_4$ ^[1]

Molecular Weight: 453.92 g/mol ^[1]

CAS Number: 155059-42-0[1]

Physicochemical Properties

Property	Value	Reference
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 25 mM in water	[1]
Storage	Store at room temperature	[1]

Pharmacological Data

Parameter	Value	Receptor	Reference
K _i	67 nM	Sigma-2 (σ ₂)	

Synthesis of SM-21 Maleate

The synthesis of **SM-21 maleate** is a two-step process involving the preparation of the key intermediate, 2-(4-chlorophenoxy)butanoic acid, followed by its esterification with tropine and subsequent salt formation with maleic acid.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)butanoic acid

This protocol is based on the Williamson ether synthesis.

Materials:

- 4-chlorophenol
- Ethyl 2-bromobutanoate
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)

- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-chlorophenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl 2-bromobutanoate dropwise to the reaction mixture and stir at room temperature overnight.
- Quench the reaction with water and extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenoxy)butanoate.
- Hydrolyze the crude ester by refluxing with a solution of NaOH in aqueous ethanol.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
- Acidify the aqueous layer with concentrated HCl to precipitate the 2-(4-chlorophenoxy)butanoic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.

Experimental Protocol: Synthesis of (±)-Tropanyl 2-(4-chlorophenoxy)butanoate (SM-21) and its Maleate Salt

This protocol utilizes a carbodiimide-mediated esterification.

Materials:

- 2-(4-chlorophenoxy)butanoic acid
- Tropine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Maleic acid
- Ethanol
- Diethyl ether

Procedure:

- Dissolve 2-(4-chlorophenoxy)butanoic acid, tropine, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0 °C and add a solution of DCC in anhydrous DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 and concentrate under reduced pressure to obtain the crude (\pm)-Tropanyl 2-(4-chlorophenoxy)butanoate (SM-21 free base).
- Purify the crude product by column chromatography on silica gel.
- For the maleate salt formation, dissolve the purified SM-21 free base in ethanol.
- Add a solution of maleic acid in ethanol to the SM-21 solution.

- Stir the mixture until a precipitate forms.
- Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain **SM-21 maleate**.

Spectroscopic Characterization

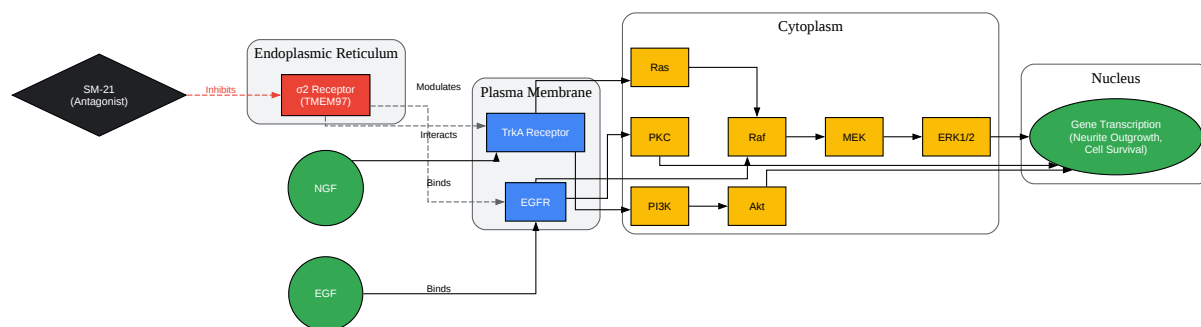
While **SM-21 maleate** is commercially available and its identity is well-established, detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) are not readily available in the public domain. Researchers are advised to perform their own characterization upon synthesis or acquisition.

Biological Activity and Signaling Pathway

SM-21 is a selective antagonist of the sigma-2 (σ_2) receptor. The σ_2 receptor, now identified as TMEM97, is involved in various cellular processes, and its modulation can impact neuronal signaling. The antagonistic action of SM-21 at the σ_2 receptor is believed to underlie its therapeutic effects.

Proposed Sigma-2 Receptor Signaling Pathway

The following diagram illustrates a proposed signaling pathway involving the σ_2 receptor and its modulation by an antagonist like SM-21, leading to downstream effects on neuronal growth and survival.

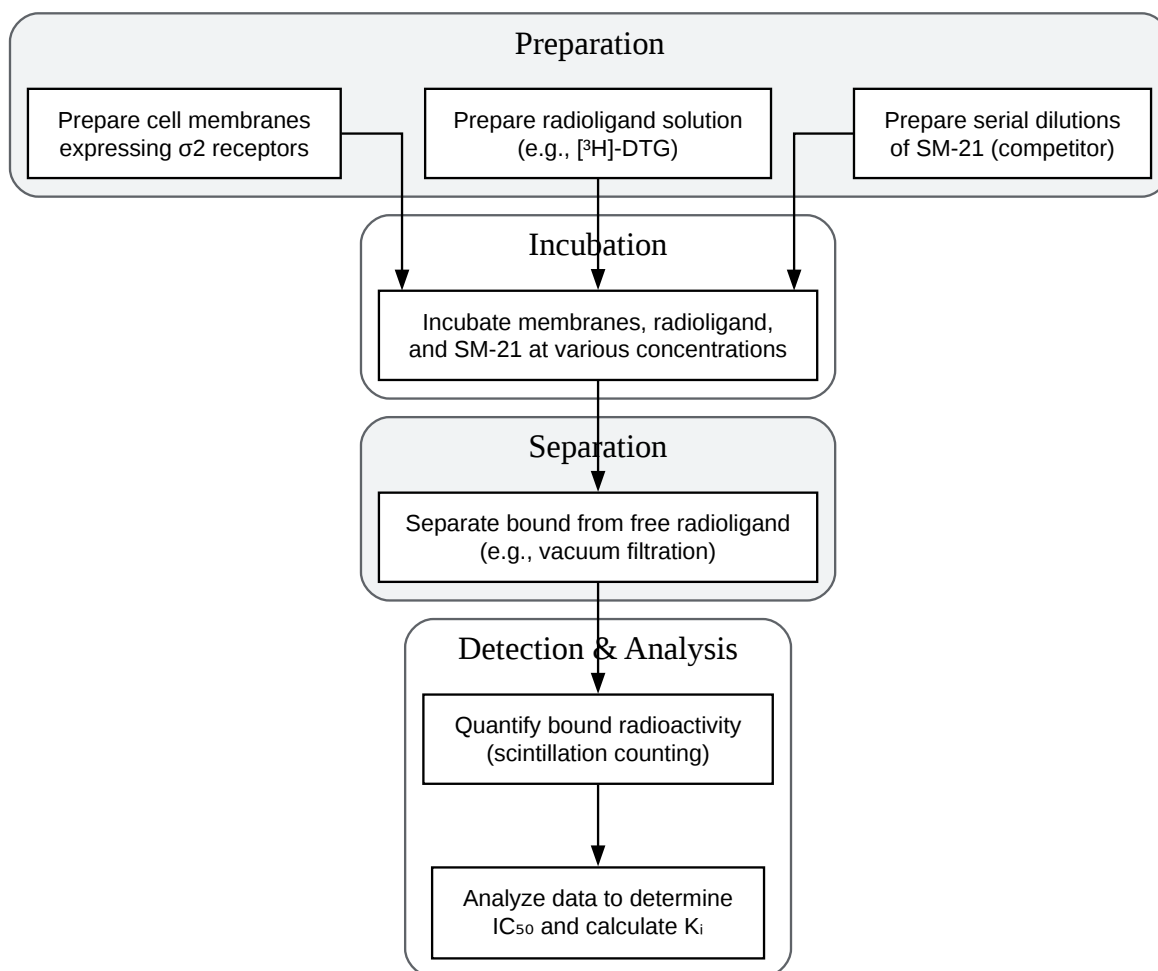


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Caption: Proposed signaling pathway of the σ_2 receptor and its modulation by SM-21.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (K_i) of SM-21 for the σ_2 receptor, a competitive radioligand binding assay is typically performed. The following diagram outlines the general workflow for such an experiment.



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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

SM-21 maleate is a valuable pharmacological tool for studying the function of the sigma-2 receptor. Its synthesis is achievable through standard organic chemistry techniques. This guide provides the necessary foundational information for researchers to synthesize, characterize, and utilize **SM-21 maleate** in their studies. Further investigation into the detailed molecular interactions and downstream signaling events modulated by SM-21 will continue to be an important area of research.

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